(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol

Vue d'ensemble

Description

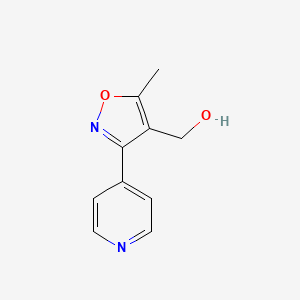

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C10H10N2O2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a unique structure that includes a pyridine ring and an isoxazole ring, making it an interesting subject for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are procured, and the synthesis is carried out under controlled conditions to ensure consistency and quality . The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.

Applications De Recherche Scientifique

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.

Oxazole Derivatives: Compounds such as oxaprozin and mubritinib.

Uniqueness

What sets (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol apart from similar compounds is its unique combination of a pyridine ring and an isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Activité Biologique

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cognitive disorders. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of isoxazole derivatives, characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The specific structure of this compound can be represented as follows:

Where:

- C1 : 5-Methyl group

- C2 : Isoxazole ring

- C3 : Pyridine moiety

1. Cognitive Enhancement

Research indicates that isoxazole derivatives can act as selective inverse agonists at the GABA_A receptor, particularly targeting the GABA_A subtype. This selectivity is crucial as it enhances cognition with reduced proconvulsant activity, making these compounds promising candidates for treating cognitive disorders such as Alzheimer's disease .

2. Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives, including this compound. A study highlighted that certain isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HT29). The compound's mechanism may involve the inhibition of anti-apoptotic proteins and interference with cellular signaling pathways essential for tumor growth .

3. Antimicrobial Properties

Isoxazole compounds have also shown promise in antimicrobial applications. The presence of heteroatoms in their structure contributes to their ability to disrupt microbial cell functions. Various synthesized derivatives have demonstrated effective antimicrobial activity against a range of pathogens, suggesting potential therapeutic applications in infectious diseases .

Case Study 1: Cognitive Enhancement

In a study assessing the effects of GABA_A inverse agonists, this compound was evaluated for its ability to enhance cognitive function in animal models. Results indicated improved memory retention and learning capabilities compared to control groups, supporting its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

A comparative analysis of various isoxazole derivatives was conducted to evaluate their cytotoxic effects on HT29 cells. The study found that this compound exhibited a lower IC50 value than standard chemotherapeutics like cisplatin, indicating superior efficacy against cancer cells while maintaining lower toxicity towards normal cells .

Research Findings Summary

Propriétés

IUPAC Name |

(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLRXBPPMKBVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=NC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.